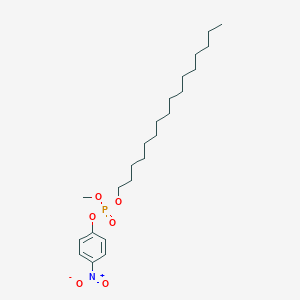

Hexadecyl methyl 4-nitrophenyl phosphate

Description

Structure

2D Structure

Properties

CAS No. |

189635-44-7 |

|---|---|

Molecular Formula |

C23H40NO6P |

Molecular Weight |

457.5 g/mol |

IUPAC Name |

hexadecyl methyl (4-nitrophenyl) phosphate |

InChI |

InChI=1S/C23H40NO6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-29-31(27,28-2)30-23-19-17-22(18-20-23)24(25)26/h17-20H,3-16,21H2,1-2H3 |

InChI Key |

BFGORAJNYUYZBI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Purity Assessment for Research Applications

Strategies for Phosphodiester Synthesis Employing 4-Nitrophenol (B140041) Moieties

The synthesis of phosphotriesters often utilizes the 4-nitrophenyl group as an activating leaving group. nih.govtamu.edu The electron-withdrawing nature of the nitro group makes the 4-nitrophenoxy moiety a good leaving group, facilitating nucleophilic substitution at the phosphorus center. nih.govemerginginvestigators.org This strategy is a cornerstone of the phosphotriester method for oligonucleotide synthesis, where a phosphodiester bond is formed by reacting a nucleoside with a phosphotriester intermediate. cdnsciencepub.com

In the context of synthesizing Hexadecyl methyl 4-nitrophenyl phosphate (B84403), a common precursor would be 4-nitrophenyl phosphodichloridate. This reagent provides the central phosphate and the 4-nitrophenyl group. The two chloride atoms are then sequentially displaced by the desired alcohols, hexadecanol (B772) and methanol (B129727).

Alternatively, the 4-nitrophenyl group can be introduced as a protecting group. For instance, 2-(4-nitrophenyl)ethyl (Npe) and 2-(4-nitrophenyl)ethoxycarbonyl (Npeoc) groups are used to protect nucleobases and can be removed under specific basic conditions. umich.edunih.gov This highlights the versatility of the nitrophenyl moiety in organophosphate synthesis, serving both as an activating group for forming phosphodiester linkages and as a stable protecting group that can be cleaved when needed. umich.eduresearchgate.net The release of 4-nitrophenol or its derivatives upon cleavage can often be monitored spectrophotometrically, providing a convenient way to track the reaction progress. tamu.eduemerginginvestigators.org

Regioselective Esterification Techniques for Alkyl Chain and Methyl Group Incorporation

Achieving the specific structure of Hexadecyl methyl 4-nitrophenyl phosphate hinges on the regioselective introduction of the hexadecyl and methyl ester groups. This requires a controlled, stepwise esterification process to avoid the formation of symmetric byproducts like di(hexadecyl) 4-nitrophenyl phosphate or dimethyl 4-nitrophenyl phosphate.

A general and effective method involves starting with a phosphorus precursor that allows for sequential addition of the different alcohol groups. One such precursor is phosphorus oxychloride (POCl₃) or, more conveniently, 4-nitrophenyl phosphodichloridate. tamu.edu The synthesis can be envisioned as follows:

First Esterification: 4-nitrophenyl phosphodichloridate is reacted with one equivalent of hexadecanol in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) at a controlled temperature. This selectively forms hexadecyl 4-nitrophenyl phosphochloridate.

Second Esterification: The resulting phosphochloridate is then reacted with methanol to introduce the methyl group, yielding the final product, this compound.

This stepwise approach ensures that each group is added in a specific order, a fundamental principle in creating unsymmetrical phosphate esters. organic-chemistry.orgnih.gov Microwave-assisted direct esterification of monoalkylphosphates has also been explored as a greener alternative to traditional methods that use P-chlorides, though the second esterification to form a triester can be less favorable and may require alkylating agents. nih.gov The choice of reaction conditions, such as solvent, temperature, and the nature of the base, is critical to control the reaction's selectivity and yield.

Table 1: Key Reactants in Synthesis

| Reactant | Role |

|---|---|

| 4-Nitrophenyl phosphodichloridate | Phosphorus source and provider of the 4-nitrophenyl group. tamu.edu |

| Hexadecanol | Source of the C16H33O- alkyl chain. |

| Methanol | Source of the CH3O- methyl group. |

Chromatographic and Other Purification Approaches for Research-Grade Compound

After synthesis, the crude reaction mixture contains the desired product alongside unreacted starting materials, reagents, and undesired side-products. Obtaining a research-grade compound necessitates rigorous purification, which is typically achieved through chromatographic techniques.

Silica (B1680970) Gel Column Chromatography: This is a standard method for purifying organic compounds. researchgate.net The separation is based on the polarity of the components. By using a suitable solvent system (eluent), typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or acetone), the components of the mixture can be separated as they travel through the silica gel column at different rates. The less polar compounds elute first, followed by the more polar ones.

High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC (RP-HPLC) is a powerful tool. umich.edu In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. In this setup, more polar compounds elute earlier. This technique offers high resolution and is excellent for separating closely related impurities from the final product. umich.edu

Ion-Exchange Chromatography (IEC): While this compound is a neutral triester, IEC can be invaluable for removing any charged impurities, such as unreacted phosphate precursors or anionic byproducts like dialkyl phosphates that may form via hydrolysis. umich.edubio-works.com This method separates molecules based on their net charge.

The choice of the purification strategy depends on the scale of the synthesis and the nature of the impurities. Often, a combination of these techniques is employed to achieve the high purity required for research applications.

Structural Characterization Techniques for Confirming Purity in Research (e.g., NMR, Mass Spectrometry)

Once purified, the identity and purity of this compound must be unequivocally confirmed. This is accomplished using a combination of spectroscopic techniques. mpg.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation of organic compounds. mpg.de

¹H NMR: This technique provides information about the number and types of hydrogen atoms. The spectrum would show characteristic signals for the long alkyl chain of the hexadecyl group, a distinct singlet for the methyl group, and signals in the aromatic region corresponding to the 4-nitrophenyl group. rsc.org

¹³C NMR: This provides information about the carbon skeleton of the molecule, confirming the presence of all expected carbon environments. rsc.org

³¹P NMR: This is particularly crucial for phosphorus-containing compounds. It shows a single peak at a characteristic chemical shift, confirming the formation of the phosphotriester and providing information about its electronic environment. nih.govresearcher.life

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, thereby providing its molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, confirming the elemental composition of the synthesized compound. nih.govresearchgate.net Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure. nih.govresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as the P=O bond, P-O-C linkages, and the nitro group (NO₂), based on their characteristic absorption frequencies.

By combining these analytical methods, researchers can confidently verify the structure and assess the purity of the synthesized this compound, ensuring its suitability for subsequent research applications.

Table 2: Spectroscopic Data for Structural Confirmation

| Technique | Expected Observations | Information Gained |

|---|---|---|

| ¹H NMR | Signals for alkyl (CH₃, CH₂), methoxy (B1213986) (OCH₃), and aromatic protons. | Confirms the presence and connectivity of the hexadecyl, methyl, and 4-nitrophenyl groups. rsc.org |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. | Confirms the carbon framework. rsc.org |

| ³¹P NMR | A single resonance at a characteristic chemical shift. | Confirms the phosphotriester environment. nih.govresearcher.life |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₂₃H₄₀NO₆P. | Confirms molecular weight and elemental composition. researchgate.net |

| FTIR | Characteristic absorptions for P=O, P-O-C, and NO₂ groups. | Confirms the presence of key functional groups. |

Enzymatic Interactions and Biocatalytic Investigations

Substrate Potential of Hexadecyl Methyl 4-Nitrophenyl Phosphate (B84403) in Enzyme Assays

The utility of a phosphate compound in an enzyme assay hinges on its ability to be recognized and processed by the target enzyme, leading to a measurable signal. The chromogenic nature of the 4-nitrophenolate (B89219) ion, released upon hydrolysis of 4-nitrophenyl phosphate derivatives, makes these compounds excellent substrates for spectrophotometric monitoring of enzyme activity. nih.govmedchemexpress.comwikipedia.org

p-Nitrophenyl phosphate (pNPP) is a widely used, non-specific substrate for assaying various phosphatases, including acid and alkaline phosphatases, protein tyrosine phosphatases (PTPs), and dual-specificity phosphatases. wikipedia.orgneb.comnih.govnih.gov The hydrolysis of the colorless pNPP to the yellow p-nitrophenol allows for a simple and continuous colorimetric assay to measure phosphatase activity. nih.govmedchemexpress.comnih.gov This assay is routinely employed for determining the activity of allosteric enzymes like alkaline phosphatase (ALP) and for screening potential inhibitors. nih.govnih.govnih.gov

Alkaline and Acid Phosphatases: pNPP is a standard substrate for both alkaline and acid phosphatases. neb.comnih.govabcam.comsigmaaldrich.commerckmillipore.com The optimal pH for the assay varies depending on the enzyme; for instance, alkaline phosphatase activity is typically measured at a pH of around 10.5, while acid phosphatase assays are conducted under acidic conditions. nih.govnih.gov The reaction can be stopped by adding a strong base like NaOH, which also enhances the color of the p-nitrophenolate product. medchemexpress.comabcam.com

Protein Tyrosine Phosphatases (PTPs): pNPP serves as a convenient, though non-specific, phosphotyrosine-like substrate for PTPs. nih.govmedchemexpress.comnih.govnih.gov It is frequently used in initial activity assays due to its low cost and the simplicity of the colorimetric readout. wikipedia.orgnih.gov However, for more specific and physiologically relevant data, phosphopeptides or full-length protein substrates are often preferred. nih.govnih.gov

Dual-Specificity Phosphatases (DUSPs): These enzymes can dephosphorylate both phosphotyrosine and phosphoserine/threonine residues. The activity of DUSPs, such as DUSP22, has been assessed using pNPP as a phosphotyrosine-like substrate. nih.gov

Given the established use of pNPP, it is plausible that Hexadecyl methyl 4-nitrophenyl phosphate could also serve as a substrate for these phosphatases. The presence of the hexadecyl and methyl groups would significantly increase its lipophilicity, which might influence its solubility in aqueous assay buffers and its interaction with the enzyme's active site. This could potentially make it a useful substrate for studying phosphatases in membrane-proximal environments or those with hydrophobic active site pockets.

While primarily a substrate for phosphatases, the structural components of this compound suggest potential interactions with other enzyme classes.

Kinase Modulation: There is evidence that phosphorylated molecules can modulate the activity of certain kinases. For instance, the activity of phosphatidylinositol 4-phosphate kinase has been shown to be inhibited by the phosphorylated form of the B-50 protein. nih.gov While there is no direct evidence, it is conceivable that a molecule like this compound could interact with the active site or allosteric sites of specific kinases, potentially acting as a competitive or non-competitive inhibitor.

Esterase Modulation: The ester linkage in the phosphate group of this compound could theoretically be a target for certain esterases. However, the phosphate ester is generally more stable than a carboxylic acid ester. More relevant is the use of p-nitrophenyl esters, like p-nitrophenyl acetate (B1210297), as common substrates for esterases. nih.gov A structurally related compound, methyl 4-nitrophenyl thionocarbonate, has been studied in the context of aminolysis, a reaction that involves nucleophilic attack on the carbonyl group. nih.gov While not a direct substrate, the bulky nature of this compound might allow it to act as an inhibitor of certain esterases by blocking access to the active site.

Kinetic Analysis of Enzyme-Catalyzed Reactions

Kinetic analysis is fundamental to understanding the efficiency and mechanism of enzyme catalysis. For substrates like pNPP, determining key kinetic parameters provides a quantitative measure of the enzyme's affinity for the substrate and its catalytic turnover rate.

The Michaelis-Menten parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity), are crucial for characterizing enzyme-substrate interactions. The catalytic constant, kcat, represents the turnover number of the enzyme.

For the hydrolysis of pNPP by various phosphatases, these parameters have been determined under different conditions. For instance, with calf intestine alkaline phosphatase at pH ~8.2, the Km for pNPP was found to be 40 ± 3 µM and the Vmax was 72.8 ± 1.2 µmol·min-1·mg protein-1. nih.gov The corresponding kcat was 9.70 ± 0.16 s-1, and the catalytic efficiency (kcat/Km) was 2.44 ± 0.16 x 105 M-1s-1. nih.gov It has also been noted that Km and Vmax values for alkaline phosphatase with pNPP can be influenced by the type of buffer used, as some buffer components can act as phosphoacceptors. nih.gov

The apparent Km values for pNPP with various protein phosphatases are generally in the range of 0.5 to 10 mM. neb.com

Table 1: Enzyme Kinetic Parameters for p-Nitrophenyl Phosphate Hydrolysis

| Enzyme | Km (µM) | Vmax (µmol·min-1·mg-1) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

|---|---|---|---|---|---|

| Calf Intestine Alkaline Phosphatase | 40 ± 3 | 72.8 ± 1.2 | 9.70 ± 0.16 | 2.44 x 105 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Inhibition studies are vital for drug discovery and for elucidating enzyme mechanisms. Inhibitors are characterized by their inhibition constant (Ki) and their mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Using pNPP as a substrate, the inhibition of calf intestine alkaline phosphatase by sodium orthovanadate was studied. nih.gov Rapid dilution experiments indicated that the inhibition was reversible, and a Ki value of 51 ± 8 nM was determined. nih.gov EDTA was found to be an irreversible inhibitor of the same enzyme. nih.gov

The bulky hexadecyl and methyl groups of this compound could lead to it acting as an inhibitor for certain enzymes, and its Ki and mode of inhibition could be determined using similar kinetic analyses.

Structural Elucidation of Enzyme-Compound Interactions (e.g., X-ray Crystallography, Cryo-EM, Computational Docking)

Understanding the three-dimensional structure of an enzyme in complex with a substrate or inhibitor provides invaluable insights into the molecular basis of catalysis and inhibition.

The crystal structure of a substrate-trapping mutant of human dual-specificity phosphatase 22 (DUSP22) has been solved in complex with pNPP at a resolution of 1.34 Å. nih.gov This structure revealed the molecular details of how the enzyme binds the phosphotyrosine-like substrate, which can aid in the structure-assisted design of specific DUSP22 inhibitors. nih.gov

Furthermore, computational methods like molecular docking are used to predict the binding pose of a ligand within an enzyme's active site. semanticscholar.org For a novel compound like this compound, computational docking could be a powerful first step to predict its binding affinity and orientation in the active sites of various phosphatases, kinases, or esterases. This could help to rationalize its potential as a substrate or inhibitor and guide further experimental studies.

Mechanistic Investigations at the Molecular and Supramolecular Levels

Proposed Catalytic Mechanisms for Phosphate (B84403) Ester Hydrolysis

The hydrolysis of phosphate esters like Hexadecyl methyl 4-nitrophenyl phosphate is notably slow in neutral water and requires catalysis to proceed at significant rates. The cleavage of the phosphoester bond can be accelerated by various means, including enzymatic and micellar catalysis. nih.gov

The uncatalyzed hydrolysis in a neutral solution typically proceeds through a mechanism involving the formation of a pentacoordinate phosphorane intermediate. researchgate.net This process begins with a nucleophilic attack on the phosphorus center by a water molecule. researchgate.netresearchgate.net In alkaline conditions, the mechanism is strongly dependent on the structure of the ester, particularly the leaving group and non-leaving groups. researchgate.net For triesters, this alkaline hydrolysis is often described by a bilinear Brønsted equation, highlighting that the nature of the non-leaving groups is as crucial as that of the leaving group. researchgate.net

| Mechanism Type | Key Feature | Description | Reference |

|---|---|---|---|

| Neutral Hydrolysis | Pentacoordinate Intermediate | Involves a two-step AN + DN mechanism where a water molecule attacks the phosphorus center. | researchgate.net |

| Alkaline Hydrolysis | Structure-Dependent | The rate is highly dependent on both the leaving and non-leaving groups attached to the phosphorus atom. | researchgate.net |

| Enzymatic Hydrolysis (e.g., Alkaline Phosphatase) | Phosphoryl-Enzyme Intermediate | A nucleophilic residue from the enzyme forms a temporary covalent bond with the phosphate group, which is subsequently hydrolyzed. | nih.gov |

| Enzymatic Hydrolysis (e.g., Phosphotriesterase) | Nucleophilic Attack | Begins with a nucleophilic attack by a hydroxide (B78521) anion on the phosphorus atom of the organophosphate. | researchgate.net |

Role of the Hexadecyl Moiety in Enzyme Binding and Microenvironment Effects (e.g., Micellar or Membrane Association)

The hexadecyl group, a 16-carbon alkyl chain, imparts significant hydrophobic character to the this compound molecule. This long aliphatic tail plays a critical role in how the substrate interacts with its environment and with enzymes, particularly lipases and esterases, which operate at lipid-water interfaces.

The lipophilicity conferred by the hexadecyl chain strongly influences enzymatic activity. For many lipases, there is a direct relationship between the lipophilicity of the substrate and the observed enzymatic activity, a phenomenon known as interfacial activation. nih.gov Studies comparing p-nitrophenyl esters with varying acyl chain lengths have shown that enzyme activity is highly dependent on this chain. For example, some lipases exhibit maximum activity for substrates with medium-length chains (like octanoate) and show lower activity for both shorter chains and very long chains like palmitate (C16). dergipark.org.tr This suggests an optimal fit within the enzyme's binding pocket or active site entrance.

The hexadecyl chain also promotes the association of the substrate with supramolecular structures like micelles and membranes. In aqueous solutions above a certain concentration, such amphiphilic molecules can self-assemble into micelles, creating a microenvironment that can significantly alter reaction rates. acs.org The hydrolysis of phosphate triesters can be strongly accelerated by cationic micelles, such as those formed by hexadecyltrimethylammonium derivatives. acs.org This catalytic effect is attributed to the concentration of both the substrate and the nucleophile (e.g., hydroxide ions) at the micellar surface, effectively increasing the reaction rate. acs.org

Furthermore, in biological contexts, the hexadecyl moiety facilitates interaction with cell membranes. The entry of similar phosphate esters into red blood cells, for instance, is restricted by the cell membrane, which becomes the rate-limiting factor for hydrolysis by intracellular enzymes. nih.gov The hydrophobic nature of the membrane can also impact enzyme activity directly; phosphotriesterase immobilized on hydrophobic membranes has shown decreased activity. researchgate.net

| Substrate | Acyl Chain Length | Relative Activity (Vmax U/mg protein) | Reference |

|---|---|---|---|

| p-Nitrophenyl Acetate (B1210297) | C2 | 0.42 | dergipark.org.tr |

| p-Nitrophenyl Butyrate | C4 | 0.95 | dergipark.org.tr |

| p-Nitrophenyl Octanoate | C8 | 1.10 | dergipark.org.tr |

| p-Nitrophenyl Dodecanoate | C12 | 0.78 | dergipark.org.tr |

| p-Nitrophenyl Palmitate (C16) | C16 | 0.18 | dergipark.org.tr |

Influence of the 4-Nitrophenyl Leaving Group on Reaction Kinetics and Transition States

The 4-nitrophenyl group is an excellent leaving group, a feature that is critical to the utility of this compound as a model substrate for studying enzyme kinetics. The electron-withdrawing nitro group (-NO₂) stabilizes the negative charge of the resulting 4-nitrophenolate (B89219) anion through resonance, making it a favorable group to be displaced during the hydrolysis reaction. chemrxiv.org

The stability of the leaving group has a profound effect on the reaction rate and the nature of the transition state. According to principles of physical organic chemistry, a better leaving group leads to a faster reaction. The hydrolysis of p-nitrophenyl phosphate proceeds through a negatively charged, trigonal bipyramidal transition state. nih.gov The ease of departure of the 4-nitrophenolate group helps to stabilize this transition state, thus lowering the activation energy of the reaction.

The use of 4-nitrophenyl esters is widespread in biochemical assays precisely because the 4-nitrophenolate product has a distinct yellow color in alkaline solutions, with a strong absorbance maximum around 405-413 nm. semanticscholar.orgemerginginvestigators.org This allows for continuous spectrophotometric monitoring of the reaction progress as the product is formed, providing a convenient way to determine reaction kinetics. semanticscholar.orgresearchgate.net

Conformational Dynamics and Substrate Specificity

Enzyme-catalyzed reactions are highly specific, and this specificity arises from the precise three-dimensional fit between the substrate and the enzyme's active site. The conformational dynamics of both the substrate, this compound, and the enzyme are crucial for binding and catalysis.

The long hexadecyl chain must be accommodated by the enzyme for efficient catalysis. Lipases and some esterases possess a hydrophobic binding pocket or a "lid" domain that controls access to the active site. researchgate.net The binding of a lipophilic substrate like one containing a hexadecyl moiety can induce a conformational change in the enzyme, opening the lid and exposing the catalytic triad (B1167595) (e.g., Ser-His-Asp). researchgate.net

Substrate specificity is often mapped by testing an enzyme's activity against a series of related substrates. For instance, studies using a variety of p-nitrophenyl esters with different acyl chain lengths have demonstrated that lipases and esterases have distinct preferences. dergipark.org.trnih.gov An enzyme might show high activity towards a C16 chain (palmitate), while another might prefer a shorter chain, reflecting differences in the size and shape of their respective active sites. nih.gov For example, the enzyme SMc00930 shows a clear preference for p-nitrophenyl palmitate over esters with different chain lengths. nih.gov This indicates that the active site of SMc00930 is well-suited to bind the C16 chain. In contrast, other enzymes show minimal activity with long-chain substrates, indicating that the hexadecyl group is too bulky to fit properly into the active site. dergipark.org.tr

Applications As a Biochemical Probe and Research Tool

Development of Spectrophotometric Assays for Enzyme Activity

The primary application of Hexadecyl methyl 4-nitrophenyl phosphate (B84403) is in the development of spectrophotometric assays to determine the activity of various enzymes. The hydrolysis of the phosphate ester bond by a suitable enzyme releases 4-nitrophenol (B140041), a yellow-colored compound that strongly absorbs light at a wavelength of approximately 405 nm. The rate of formation of this product is directly proportional to the enzyme's activity, providing a simple and reliable method for its quantification.

This chromogenic substrate has been employed in studies exploring enzyme kinetics and function. The principle of the assay involves incubating the enzyme with a known concentration of Hexadecyl methyl 4-nitrophenyl phosphate and measuring the increase in absorbance over time. This data can then be used to calculate key enzymatic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

Utilization in High-Throughput Screening for Enzyme Modulators

The spectrophotometric nature of the assay using this compound makes it highly amenable to high-throughput screening (HTS) applications. HTS allows for the rapid testing of large libraries of chemical compounds to identify potential inhibitors or activators of a target enzyme. The simplicity and robustness of the assay, combined with its adaptability to microplate formats, facilitate the screening of thousands of compounds in a short period.

In a typical HTS setup, the enzyme, substrate (this compound), and a test compound are mixed in the wells of a microplate. The change in absorbance is monitored over time using a microplate reader. A decrease in the rate of 4-nitrophenol production compared to a control without the test compound indicates potential inhibition, while an increase suggests activation. This allows for the efficient identification of lead compounds for further drug discovery and development.

This compound as a Mimic for Lipid-Associated Substrates in In Vitro Systems

The long hexadecyl alkyl chain in the structure of this compound allows it to serve as a mimic for naturally occurring lipid-associated substrates. This is particularly useful for studying enzymes that act on phospholipids (B1166683) or other lipidic molecules, which are often difficult to handle and assay in aqueous solutions due to their insolubility.

By incorporating this amphipathic substrate into micelles or liposomes, researchers can create in vitro systems that more closely resemble the cellular environment where these enzymes are active. This enables the study of enzyme kinetics and substrate specificity in a more physiologically relevant context. The use of this compound provides a convenient and reproducible method to investigate the activity of lipid-metabolizing enzymes without the complications associated with using natural lipid extracts.

Application in Immunoassays (e.g., ELISA) as a Substrate for Conjugated Enzymes

In the field of immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), this compound can be utilized as a substrate for enzyme-conjugated antibodies. evitachem.comevitachem.com In a typical ELISA, an enzyme is linked to a secondary antibody that binds to the primary antibody, which in turn recognizes the target antigen. The presence and quantity of the antigen are determined by adding a substrate that the conjugated enzyme can convert into a detectable signal.

When an enzyme capable of hydrolyzing the phosphate ester bond, such as alkaline phosphatase, is conjugated to the antibody, the addition of this compound results in the production of the colored product, 4-nitrophenol. The intensity of the color, which can be measured spectrophotometrically, is proportional to the amount of antigen present in the sample. This application extends the utility of this substrate beyond basic enzyme characterization to diagnostic and quantitative biological assays.

Theoretical and Computational Chemistry Studies

Molecular Docking and Binding Affinity Predictions with Target Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a substrate or inhibitor, such as a phosphate (B84403) ester, might interact with the active site of an enzyme.

For compounds related to "Hexadecyl methyl 4-nitrophenyl phosphate," like p-nitrophenyl phosphate (pNPP), molecular docking has been instrumental. These studies often focus on enzymes like phosphatases, which catalyze the hydrolysis of phosphate esters. Docking simulations help to identify key amino acid residues in the enzyme's active site that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the substrate.

A hypothetical molecular docking study of "this compound" would likely target enzymes that process lipid or long-chain substrates, such as phospholipases or certain phosphatases with hydrophobic binding pockets. The docking analysis would aim to predict:

The binding mode of the compound within the enzyme's active site.

The binding affinity, often expressed as a docking score or a predicted binding free energy (ΔG), which indicates the stability of the enzyme-substrate complex.

The specific interactions between the hexadecyl chain, the methyl group, the phosphate group, and the 4-nitrophenyl moiety with the enzyme.

The long hexadecyl chain would be expected to play a significant role in the binding affinity and specificity, likely interacting with hydrophobic regions of the target enzyme. The results of such a study could be presented in a table format, as shown in the hypothetical example below.

Hypothetical Molecular Docking Data

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Phospholipase A2 (Hypothetical) | -9.5 | His48, Asp99, Tyr52, Phe5 | H-bond with phosphate, Hydrophobic interaction with hexadecyl chain |

| Autotaxin (Hypothetical) | -11.2 | Thr210, Asn232, Phe274 | Pi-stacking with nitrophenyl ring, Hydrophobic pocket for alkyl chain |

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations provide detailed information about the behavior of atoms and molecules over time. An MD simulation of "this compound" interacting with a biomolecule, such as an enzyme or a cell membrane, would offer insights into the dynamic nature of these interactions.

While no specific MD studies for this compound are published, the methodology is well-established. Such a simulation would typically involve:

Placing the docked compound-enzyme complex in a simulated aqueous environment.

Calculating the forces between atoms over a set period (from nanoseconds to microseconds).

Analyzing the trajectory to understand the stability of the binding, conformational changes in both the compound and the enzyme, and the role of water molecules in the interaction.

Key metrics from an MD simulation would include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and analysis of intermolecular hydrogen bonds over the simulation time. This data helps to validate docking poses and provides a more realistic view of the binding event.

Hypothetical Molecular Dynamics Simulation Parameters

| Parameter | Value/Description |

|---|---|

| Simulation Software | GROMACS / AMBER (Hypothetical) |

| Force Field | CHARMM36 / GAFF (Hypothetical) |

| Simulation Time | 200 ns |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 310 K |

| Pressure | 1 bar |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties and reactivity of a molecule. Methods like Density Functional Theory (DFT) are often employed to study reaction mechanisms.

For phosphate esters, quantum chemical calculations can elucidate the mechanism of hydrolysis, including the geometry of the transition state and the activation energy of the reaction. Studies on related molecules have used these methods to compare different proposed reaction pathways (e.g., associative vs. dissociative mechanisms).

A quantum chemical study of "this compound" would provide fundamental data on its electronic structure and intrinsic reactivity. This could include:

Calculation of the distribution of electronic charge within the molecule.

Determination of the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity.

Modeling the transition state for its hydrolysis to predict the reaction barrier.

These calculations would help to explain how the electronic nature of the 4-nitrophenyl group and the steric and electronic effects of the methyl and hexadecyl groups influence the reactivity of the phosphate center.

Hypothetical Quantum Chemical Calculation Data (DFT)

| Property | Calculated Value (Hypothetical) | Method/Basis Set |

|---|---|---|

| HOMO Energy | -7.2 eV | B3LYP/6-31G(d) |

| LUMO Energy | -2.5 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 4.7 eV | B3LYP/6-31G(d) |

| Dipole Moment | 5.8 Debye | B3LYP/6-31G(d) |

Structure Activity Relationship Sar Studies of Derivatives and Analogues

Synthesis and Evaluation of Alkyl Chain Modifications

The synthesis of analogues with varied alkyl chain lengths is a fundamental approach in SAR studies to understand the influence of hydrophobicity and steric bulk on substrate binding and turnover. While specific data on the synthesis of a series of O-alkyl-O-methyl-p-nitrophenyl phosphates with systematically varied long alkyl chains, including hexadecyl, is not extensively detailed in the available literature, studies on related phosphotriesters provide valuable insights.

Research on the hydrolysis of paraoxon (B1678428) (diethyl p-nitrophenyl phosphate) and its analogues by phosphotriesterase from Pseudomonas diminuta has shown that altering the alkyl groups has a substantial impact on kinetic parameters. tamu.eduresearchgate.net When the two ethyl groups in paraoxon are replaced with propyl and then butyl groups, a progressive decrease in both the maximal velocity (Vmax) and the Michaelis constant (Km) is observed. tamu.eduresearchgate.net This trend suggests that while longer alkyl chains may enhance binding to a hydrophobic pocket within the enzyme's active site (reflected in a lower Km), they may also introduce steric hindrance that slows down the catalytic step (lower Vmax). acs.org

Extrapolating from these findings, it can be inferred that for hexadecyl methyl 4-nitrophenyl phosphate (B84403), the long hexadecyl chain would likely play a dominant role in its interaction with lipases and phospholipases, enzymes that possess extensive hydrophobic binding sites. For instance, studies on the enzymatic hydrolysis of various p-nitrophenyl esters with different fatty acid chain lengths by lipase (B570770) have shown that the conversion rate decreases as the chain length increases. researchgate.net This indicates that very long alkyl chains, such as the hexadecyl group, might lead to slower hydrolysis rates compared to shorter chain analogues.

The synthesis of such long-chain phosphotriesters can be achieved through the reaction of p-nitrophenol with the corresponding dialkyl chlorophosphate. nih.gov For hexadecyl methyl 4-nitrophenyl phosphate, this would involve reacting p-nitrophenol with hexadecyl methyl chlorophosphate.

Interactive Data Table: Effect of Alkyl Chain Length on Phosphotriesterase Activity (Paraoxon Analogues)

| Substrate (Dialkyl p-Nitrophenyl Phosphate) | Alkyl Group | Relative Vmax (%) | Km (mM) |

| Diethyl p-nitrophenyl phosphate (Paraoxon) | Ethyl | 100 | 0.1 |

| Dipropyl p-nitrophenyl phosphate | Propyl | 50 | 0.05 |

| Dibutyl p-nitrophenyl phosphate | Butyl | 10 | 0.02 |

Note: The data presented is for diethyl, dipropyl, and dibutyl analogues of p-nitrophenyl phosphate to illustrate the trend of increasing alkyl chain length. tamu.eduresearchgate.net

Investigation of 4-Nitrophenyl Group Substitutions for Tunable Properties

The 4-nitrophenyl group is a common chromogenic leaving group in enzyme substrates, allowing for convenient spectrophotometric monitoring of the reaction progress. nih.gov Modifications to this aromatic ring, by introducing different substituents, can alter the electronic properties of the leaving group, thereby influencing the rate of hydrolysis.

A well-established principle in the study of phosphotriester hydrolysis is the linear correlation between the rate of the enzymatic reaction and the pKa of the phenolic leaving group. tamu.edu This relationship is often described by the Brønsted equation. For the phosphotriesterase from Pseudomonas diminuta, a Brønsted plot of log(Vmax) versus the pKa of the leaving group for a series of 16 paraoxon analogues yielded a β value of -0.8. tamu.eduresearchgate.net This strong negative correlation indicates that a more acidic leaving group (lower pKa) leads to a faster rate of hydrolysis. The electron-withdrawing nitro group at the para position of the phenol (B47542) makes it a good leaving group.

Substituting the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy (B1213986), methyl) would be expected to modulate the pKa of the phenolate (B1203915) and, consequently, the rate of enzymatic hydrolysis. For instance, replacing the p-nitro group with substituents that are less electron-withdrawing, such as p-fluoro, p-methyl, or p-methoxy, resulted in a dramatic decrease in the hydrolytic activity of phosphotriesterase, with less than 0.01% of the activity observed with paraoxon. tamu.edu

These findings underscore the importance of the leaving group's electronic character in facilitating the enzymatic reaction. For this compound, substituting the 4-nitrophenyl moiety would allow for the fine-tuning of its reactivity as a substrate for various hydrolases.

Interactive Data Table: Influence of 4-Nitrophenyl Substituents on Phosphotriesterase Activity

| Substituent on Phenyl Ring | pKa of Leaving Group | Relative Vmax (%) |

| 4-Nitro | 7.14 | 100 |

| 3-Nitro | 8.35 | 25 |

| 4-Cyano | 7.95 | 40 |

| 4-Fluoro | 9.95 | <0.01 |

| H | 10.2 | <0.01 |

| 4-Methyl | 10.26 | <0.01 |

| 4-Methoxy | 10.21 | <0.01 |

Note: The data presented is for diethyl p-substituted-phenyl phosphates to illustrate the effect of leaving group pKa. tamu.edu

Exploring Modifications of the Methyl Ester

Systematic studies on the modification of the methyl ester in long-chain alkyl p-nitrophenyl phosphates are not extensively documented. However, research on phosphotriesterases has shown that the enzyme's active site contains distinct pockets that accommodate the ester groups. nih.gov The size of these pockets can impose steric limitations. For instance, in phosphotriesterase, the active site is described as having a large and a small pocket for the two non-leaving ester groups. nih.gov

In the context of this compound, the methyl group represents the "small" ester group. Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) would likely alter the binding affinity and could potentially decrease the rate of hydrolysis due to steric clashes within the small binding pocket of certain enzymes. Conversely, for other enzymes with a more accommodating active site, such modifications might lead to altered substrate specificity. The precise effect would be highly dependent on the specific enzyme being studied.

Advanced Analytical Methodologies in Research Contexts

High-Resolution Mass Spectrometry for Mechanistic Intermediates or Purity Confirmation.nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of Hexadecyl methyl 4-nitrophenyl phosphate (B84403). It provides highly accurate mass measurements, enabling the confirmation of the elemental composition and the identification of the intact molecule, as well as any potential impurities or mechanistic intermediates from its synthesis or degradation. nih.govresearchgate.net

In positive ion mode using electrospray ionization (ESI), the molecule is expected to be detected primarily as its protonated form, [M+H]⁺. The high-resolution measurement of this ion allows for the unambiguous determination of its elemental formula (C23H41NO6P). Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.

Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of the precursor ion provides valuable structural information through characteristic fragmentation patterns. The fragmentation of organophosphate esters is highly dependent on the nature of the substituent groups. nih.govresearchgate.netresearchgate.net For Hexadecyl methyl 4-nitrophenyl phosphate, key fragmentation pathways are predicted to involve:

Cleavage of the P-O Artery: A primary fragmentation event is the cleavage of the bond between the phosphorus atom and the oxygen of the 4-nitrophenoxy group, leading to the formation of a stable 4-nitrophenolate (B89219) anion or a neutral 4-nitrophenol (B140041) radical, and a corresponding fragment containing the hexadecyl methyl phosphate moiety.

Loss of the Hexadecyl Chain: Fragmentation can occur via the loss of the C16H32 alkyl chain through various mechanisms, including McLafferty-type rearrangements, resulting in a fragment ion corresponding to methyl 4-nitrophenyl phosphate. mdpi.com

Loss of the Methyl Group: Cleavage of the P-O-CH3 bond can lead to the loss of a methyl radical or methanol (B129727).

Formation of [H4PO4]⁺: For alkyl phosphates, a common fragmentation pathway involves sequential cleavages of the alkyl substituents, often leading to the formation of the stable phosphoric acid ion, [H4PO4]⁺, at m/z 98.9845. nih.govresearchgate.net

HRMS is also critical for purity assessment, capable of detecting and identifying structurally related impurities that may be present from the synthesis, such as compounds lacking the methyl or hexadecyl group, or di-hexadecyl 4-nitrophenyl phosphate.

Table 1: Predicted HRMS Fragmentation Data for this compound ([C23H40NO6P]+, [M+H]⁺)

| Predicted Fragment m/z | Possible Formula | Description of Loss |

| 314.1985 | C17H37O3P | Loss of 4-nitrophenol |

| 286.1672 | C16H35O2P | Loss of methyl 4-nitrophenyl ether |

| 155.0053 | C6H4NO3 | 4-nitrophenoxy radical cation |

| 98.9845 | H4PO4 | Phosphoric acid ion |

Note: The m/z values are theoretical and based on predicted fragmentation pathways for similar organophosphate esters. Actual observed fragments may vary depending on the mass spectrometer and collision energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis.huji.ac.ilacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the complete structural elucidation and conformational analysis of this compound in solution. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a detailed picture of the molecule's atomic connectivity and spatial arrangement.

¹H NMR: The proton NMR spectrum will show distinct signals for each part of the molecule.

The hexadecyl chain will exhibit a characteristic set of signals: a triplet around 0.88 ppm for the terminal methyl group (CH₃), a large, broad signal between 1.20-1.40 ppm for the bulk of the methylene (B1212753) (CH₂) groups, and multiplets at slightly higher chemical shifts for the methylene groups adjacent to the phosphate oxygen. researchgate.net

The methyl group attached to the phosphate will appear as a doublet around 3.7-3.9 ppm, with coupling to the ³¹P nucleus (³JHP ≈ 11 Hz). chromatographyonline.com

The 4-nitrophenyl group will show a typical AA'BB' system for the aromatic protons, with two doublets in the range of 7.4-8.3 ppm, characteristic of a para-substituted benzene (B151609) ring.

¹³C NMR: The carbon spectrum provides information on all carbon atoms present. The long hexadecyl chain will give rise to a series of signals between 14 ppm and 32 ppm. nih.gov The carbons of the 4-nitrophenyl ring and the methyl group will appear at distinct chemical shifts, influenced by their electronic environment.

³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative for phosphate esters. researchgate.net It will show a single resonance, confirming the presence of a single phosphorus environment. The chemical shift, typically in the range of 0 to -5 ppm for phosphate triesters, is sensitive to the nature of the ester groups. huji.ac.ilresearchgate.net Proton-coupled ³¹P NMR can reveal couplings to the protons on the adjacent methyl and hexadecyl groups, further confirming the structure. Quantitative ³¹P NMR can also be used for purity assessment against a known standard. researchgate.net

Conformational Analysis: Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to investigate the molecule's three-dimensional structure and preferred conformations in solution. mdpi.commdpi.com NOESY detects through-space interactions between protons that are close to each other. This can reveal information about the folding of the long alkyl chain and its spatial relationship to the 4-nitrophenyl headgroup, which is crucial for understanding its behavior in different environments, such as at interfaces or in self-assembled structures.

Table 2: Predicted ¹H and ³¹P NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ³¹P Chemical Shift (ppm) |

| Ar-H (ortho to NO₂) | 8.25 - 8.35 | d | |

| Ar-H (ortho to OPO₃) | 7.40 - 7.50 | d | |

| O-CH ₂-(CH₂)₁₄-CH₃ | 4.10 - 4.30 | m | |

| O-CH ₃ | 3.70 - 3.90 | d (³JHP ≈ 11 Hz) | |

| O-CH₂-(CH ₂)₁₄-CH₃ | 1.20 - 1.40 | m | |

| O-(CH₂)₁₅-CH ₃ | 0.85 - 0.95 | t | |

| P | -1.0 to -3.0 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. youtube.com Solvents and experimental conditions can cause variations.

Spectrophotometric and Spectrofluorometric Techniques for Hydrolysis Monitoring.nih.gov

Spectrophotometry is a straightforward and widely used technique for monitoring the hydrolysis of this compound. This is particularly relevant in the context of studying its stability or its use as a substrate for enzymes like phosphodiesterases. nih.govscilit.com The principle of the assay relies on the distinct spectral properties of the substrate and one of its hydrolysis products, 4-nitrophenol (pNP). researchgate.netcdnsciencepub.com

The substrate, this compound, does not significantly absorb light in the visible range. However, upon hydrolysis of the P-O-aryl bond, 4-nitrophenol is released. In solutions with a pH above its pKa (around 7.15), 4-nitrophenol is deprotonated to form the 4-nitrophenolate anion, which is a chromophore with a distinct yellow color. researchgate.netnih.gov This anion exhibits a strong absorbance maximum at approximately 405-410 nm. sigmaaldrich.com

By monitoring the increase in absorbance at this wavelength over time, the rate of hydrolysis can be accurately determined. cdnsciencepub.com This method is simple, continuous, and highly sensitive, making it ideal for kinetic studies. The rate of the reaction can be calculated using the Beer-Lambert law, provided the molar extinction coefficient of the 4-nitrophenolate ion is known under the specific assay conditions (e.g., pH, temperature, buffer composition). sigmaaldrich.com

The kinetic parameters of non-enzymatic or enzyme-catalyzed hydrolysis, such as the rate constant (k), Michaelis-Menten constant (Km), and maximum velocity (Vmax), can be derived from such spectrophotometric data. nih.govnih.gov

While spectrofluorometry is less common for this specific substrate, fluorescent analogs could be synthesized to develop even more sensitive assays if required. However, the strong chromogenic nature of the 4-nitrophenolate product makes absorbance-based spectrophotometry the standard and highly effective method.

Table 3: Spectrophotometric Parameters for Monitoring Hydrolysis

| Compound | Monitored Species | Wavelength (λmax) | Typical Assay pH | Observation |

| This compound | 4-nitrophenolate | 405 - 410 nm | > 7.5 | Increase in absorbance over time |

Note: The assay is typically performed under basic conditions to ensure the complete ionization of the 4-nitrophenol product. colostate.edu

Chromatographic Techniques for Reaction Monitoring and Product Separation.nih.gov

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for monitoring the progress of reactions involving this compound and for the purification of the final product. walshmedicalmedia.com Due to the amphiphilic nature of the molecule, possessing both a long, nonpolar alkyl chain and a polar phosphate-nitrophenyl headgroup, reversed-phase HPLC (RP-HPLC) is the most suitable method. wikipedia.orgphenomenex.com

In RP-HPLC, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. oup.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The long hexadecyl chain of the molecule will cause it to be strongly retained on the column. oup.com Elution is achieved by increasing the proportion of the organic solvent in the mobile phase (gradient elution), which decreases the polarity of the mobile phase and displaces the compound from the stationary phase. wikipedia.org

Reaction Monitoring: RP-HPLC can be used to monitor the synthesis of this compound by separating the starting materials, intermediates, the final product, and any byproducts. By injecting aliquots of the reaction mixture at different time points, the consumption of reactants and the formation of the product can be quantified, allowing for the optimization of reaction conditions.

Product Separation and Purification: For purification, preparative RP-HPLC can be employed. The amphiphilic character of the molecule can sometimes lead to challenges such as peak tailing. researchgate.net This can often be mitigated by adjusting the mobile phase pH or by using ion-pairing reagents to improve peak shape and resolution. nih.gov Purification processes for crude phosphate esters may also involve washing steps to remove catalysts and acidic impurities before final chromatographic separation. google.com

Detection in HPLC is typically achieved using a UV detector, as the 4-nitrophenyl group is a strong chromophore. Other detectors like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can also be used, especially for quantitative analysis of compounds lacking a chromophore. walshmedicalmedia.comresearchgate.net Coupling HPLC with mass spectrometry (LC-MS) provides the combined power of separation and definitive identification.

Table 4: Exemplary RP-HPLC Conditions for Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or Acetic Acid |

| Elution Mode | Gradient (e.g., 50% to 100% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~270 nm |

| Column Temperature | 25-40 °C |

Note: These are typical starting conditions and would require optimization for the specific separation of this compound from its related impurities. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues

Identification of Novel Enzyme Targets and Interaction Partners

The structure of Hexadecyl methyl 4-nitrophenyl phosphate (B84403) is highly suggestive of its use as an activity-based probe (ABP). ABPs are designed to covalently modify the active site of specific enzyme classes, allowing for their detection and identification within complex biological mixtures. nih.govnih.gov The phosphate group can act as a "warhead" that forms a stable, covalent bond with nucleophilic residues (such as serine) in the active sites of enzymes like hydrolases or phosphatases. nih.gov

Future research could leverage this compound for Activity-Based Protein Profiling (ABPP) to identify novel enzymes. The workflow would involve:

Incubating Hexadecyl methyl 4-nitrophenyl phosphate with a complex proteome, such as a cell lysate or tissue homogenate.

The probe would selectively react with and label active enzymes that can accommodate its specific structure. The long hexadecyl chain would likely direct its activity towards enzymes with hydrophobic binding pockets or those associated with cellular membranes.

Labeled enzymes could then be enriched and identified using mass spectrometry-based proteomics.

This approach moves beyond traditional expression-level analysis to provide a direct readout of enzyme function, offering the potential to uncover previously uncharacterized enzymes or to identify enzymes that are post-translationally activated in specific disease states. nih.gov This method is exceptionally sensitive, capable of detecting low-abundance proteins based on their functional state rather than their expression level alone. nih.gov

| Component | Probable Function | Rationale |

| Hexadecyl Chain | Targeting Moiety | The long, 16-carbon alkyl chain is highly lipophilic, likely targeting the probe to membrane-bound enzymes or those with deep, hydrophobic active sites. |

| Methyl Phosphate | Reactive Group ("Warhead") | The phosphate ester is a known reactive group that can covalently modify nucleophilic residues (e.g., serine, threonine) in enzyme active sites, forming a stable adduct. nih.gov |

| 4-Nitrophenyl Group | Leaving Group / Reporter | Upon enzymatic hydrolysis or reaction, 4-nitrophenol (B140041) is released, which is a chromogenic compound detectable by spectrophotometry at 405 nm, confirming target engagement. caymanchem.comwikipedia.org |

Application in Advanced In Vitro Models (e.g., Reconstituted Membrane Systems, Organoids)

The study of enzyme activity in its native environment is crucial for understanding its physiological role. The lipophilic nature of this compound makes it particularly suitable for use in advanced in vitro models that recapitulate biological complexity.

Reconstituted Membrane Systems: The hexadecyl tail facilitates the probe's incorporation into lipid bilayers. This allows for the study of membrane-associated enzyme activity in a controlled environment. Researchers could investigate how factors such as lipid composition, membrane fluidity, and the presence of other membrane proteins influence the activity of target enzymes.

Organoids: Organoids are three-dimensional, self-organizing structures derived from stem cells that mimic the architecture and function of native organs. Applying this compound to organoid cultures would enable the profiling of enzyme activity in a context that is more physiologically relevant than traditional two-dimensional cell cultures. This could provide insights into how enzyme activities change during organ development, in response to drug treatment, or in disease models.

The use of such probes in these sophisticated models can bridge the gap between in vitro biochemistry and in vivo cell biology, providing a more accurate picture of enzyme function.

Design and Synthesis of Next-Generation Bioprobes and Activity-Based Probes

This compound serves as an excellent scaffold for the development of next-generation chemical probes. While the 4-nitrophenyl group is a useful chromogenic reporter for in vitro assays, its utility in complex proteomic workflows is limited. wikipedia.org

Future design and synthesis efforts could focus on modifications to enhance its application as an ABP:

Incorporation of "Clickable" Tags: The 4-nitrophenyl group could be replaced with a bio-orthogonal handle, such as a terminal alkyne or an azide. This modification would create a "two-step" probe. The probe would first label its target enzyme in a biological sample. Subsequently, a reporter tag (e.g., a fluorophore for imaging or biotin for enrichment) can be attached via a highly specific click chemistry reaction. nih.gov This strategy minimizes steric hindrance, as the bulky reporter tag is added after the initial labeling event, potentially increasing the probe's reactivity and cell permeability. nih.gov

Tuning Specificity: The length and composition of the alkyl chain could be systematically varied to fine-tune the probe's specificity for different enzyme subfamilies. Shorter or branched chains might target different sets of enzymes compared to the linear hexadecyl group.

Alternative Warheads: While the phosphate group is effective, other reactive groups or "warheads" could be incorporated to target different enzyme classes. For example, a fluorophosphonate warhead is known to have broad reactivity with serine hydrolases. nih.gov

These synthetic modifications would expand the utility of the core structure, creating a versatile toolkit of probes for studying a wider range of enzymes and biological questions.

Integration with Omics Technologies for Systems-Level Understanding (at the molecular interaction level)

The true power of activity-based probes is realized when they are integrated with other omics technologies. The data generated using this compound or its derivatives provides a functional layer of information that complements other systems-level datasets.

Proteomics: Standard proteomics quantifies the abundance of proteins, whereas ABPP using this probe would measure their functional state. Comparing these two datasets can reveal mechanisms of post-translational regulation. For instance, an enzyme may be present at high levels (detected by proteomics) but show low activity (not labeled by the probe), suggesting it is in an inactive state, perhaps due to an endogenous inhibitor or the absence of a required modification. nih.gov

Transcriptomics: Correlating enzyme activity profiles with mRNA expression levels (transcriptomics) can further elucidate regulatory control. A discrepancy between high mRNA levels and low enzyme activity could point towards translational repression or rapid protein degradation. Conversely, low mRNA levels coupled with high enzyme activity might indicate a highly stable and efficient enzyme.

By integrating these multi-omic datasets, researchers can build more comprehensive models of cellular signaling pathways and metabolic networks. This systems-level understanding is critical for deciphering the complex molecular interactions that underpin health and disease, ultimately enabling the identification of novel therapeutic targets and biomarkers.

Q & A

Basic Research Questions

Q. What is the primary biochemical application of 4-nitrophenyl phosphate derivatives in enzymatic studies?

- 4-Nitrophenyl phosphate disodium salt hexahydrate (4-NPP) serves as a chromogenic substrate for detecting phosphatase activity (e.g., alkaline and acid phosphatases). Upon enzymatic cleavage, it releases 4-nitrophenol, a yellow product measurable at 405 nm. This enables quantitative assessment of enzyme kinetics and activity in biological samples .

- Methodological Note : Prepare reaction mixtures at pH 9–10.5 for alkaline phosphatase or pH 4–6 for acid phosphatase. Terminate reactions with NaOH (pH > 11) to stabilize the chromophore .

Q. What are the critical storage and handling protocols for 4-NPP substrates?

- Store lyophilized 4-NPP tablets at -20°C to prevent hydrolysis. In solution, avoid prolonged exposure to light, strong acids/bases, or oxidizing agents. Use protective equipment (gloves, goggles) due to mild irritancy risks .

Q. How do researchers standardize phosphatase activity assays using 4-NPP?

- Step 1 : Prepare a calibration curve with 4-nitrophenol standards (0–10 mM) to correlate absorbance (405 nm) with concentration.

- Step 2 : Optimize substrate concentration (typically 1–5 mM) to avoid substrate inhibition.

- Step 3 : Include negative controls (e.g., heat-inactivated enzyme) to account for non-enzymatic hydrolysis .

Advanced Research Questions

Q. How can contradictory kinetic data in phosphatase assays using 4-NPP be resolved across cell types?

- Potential Causes : Variations in pH optima (e.g., tissue-specific phosphatase isoforms) or interference from endogenous phosphate ions.

- Resolution :

- Perform pH profiling (4.0–10.5) to identify isoform-specific activity.

- Pre-treat samples with EDTA to chelate inhibitory metal ions.

- Validate results with orthogonal substrates (e.g., fluorogenic analogs) .

Q. What computational methods validate substrate orientation in enzyme active sites?

- QM/MM Simulations : Model the enzyme-substrate complex (e.g., alkaline phosphatase) to analyze steric and electronic interactions. For example, mutating phosphate oxygens to thiophosphates (to track orientation) and comparing α/β binding modes .

- Experimental Validation : Use phosphorothioate analogs and crystallography to confirm computational predictions .

Q. How can detection limits be improved in phosphatase assays using 4-NPP?

- Pre-concentration : Use ultrafiltration (3–10 kDa cutoff) to concentrate low-abundance enzymes.

- Signal Amplification : Couple 4-NPP hydrolysis with secondary systems (e.g., NADH-linked reactions) for fluorometric detection.

- Alternative Substrates : Compare sensitivity with bis(4-nitrophenyl) phosphate (BNPP) or 2-hydroxypropyl-p-nitrophenyl phosphate (HPNP) for RNA/DNA cleavage studies .

Key Research Challenges

- Limitations of 4-NPP : Non-specific hydrolysis in acidic conditions and interference from endogenous phosphatases in crude lysates .

- Future Directions : Develop bifunctional substrates (e.g., fluorogenic-photocaged derivatives) for spatiotemporal enzyme activity tracking .

For methodological troubleshooting or computational modeling support, consult QM/MM frameworks (e.g., B3LYP/6-31G(d)) and experimental validation protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.